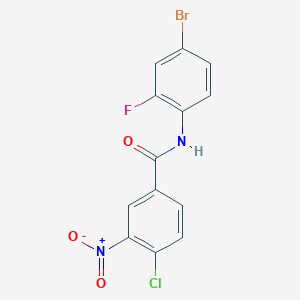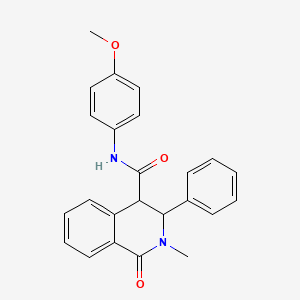![molecular formula C23H33N3O3 B11023800 1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11023800.png)
1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a complex structure, combining a piperidine ring, a pyrrolidinone moiety, and a phenylethyl group. Let’s break it down:
Piperidine Ring: The piperidine core consists of a six-membered nitrogen-containing ring.
Pyrrolidinone Moiety: The pyrrolidinone (pyrrolidine-2-one) is a five-membered ring with a carbonyl group. It contributes to the compound’s pharmacophore space and stereochemistry.
Phenylethyl Group: This aromatic side chain adds complexity and potential interactions with biological targets.
Analyse Chemischer Reaktionen
The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the tert-butyl group or the phenylethyl moiety.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituents on the piperidine ring may be replaced. Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigate its potential as a drug candidate. Assess its pharmacokinetics, toxicity, and efficacy.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets (e.g., receptors, enzymes).
Industry: Evaluate its applications in materials science or catalysis.
Wirkmechanismus
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, specific data on this compound are scarce. Further research is needed.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, you can explore related piperidine derivatives or pyrrolidinones to highlight its uniqueness.
Eigenschaften
Molekularformel |
C23H33N3O3 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
1-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-16(17-8-6-5-7-9-17)24-21(28)18-10-12-25(13-11-18)22(29)19-14-20(27)26(15-19)23(2,3)4/h5-9,16,18-19H,10-15H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
WZAGZRMOIZTTMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B11023717.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023729.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11023751.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)
![Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11023761.png)
![6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11023768.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11023771.png)

![1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide](/img/structure/B11023785.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11023792.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11023797.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11023802.png)
